5-Nitro-2-(bromoacetamido)benzophenone

Enzymology Chemical Biology Inhibitor Screening

5-Nitro-2-(bromoacetamido)benzophenone (CAS 2011-70-3) is a high-purity, crystalline organic compound (M.P. 156-158°C) that is chemically defined as N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide.

Molecular Formula C15H11BrN2O4
Molecular Weight 363.16 g/mol
CAS No. 2011-70-3
Cat. No. B026987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(bromoacetamido)benzophenone
CAS2011-70-3
SynonymsN-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide;  _x000B_2’-Benzoyl-2-bromo-4’-nitroacetanilide
Molecular FormulaC15H11BrN2O4
Molecular Weight363.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr
InChIInChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
InChIKeyUSZJZGVAIGKLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Nitro-2-(bromoacetamido)benzophenone (CAS 2011-70-3) as a Defined Benzodiazepine Precursor and Analytical Standard


5-Nitro-2-(bromoacetamido)benzophenone (CAS 2011-70-3) is a high-purity, crystalline organic compound (M.P. 156-158°C) that is chemically defined as N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide . Its core identity is that of a critical synthetic intermediate and an official pharmacopeial impurity standard. As a precursor, it is the key bromoacetylated building block in the synthesis of the 1,4-benzodiazepine core, specifically for drugs like nitrazepam . Its procurement value is directly tied to its application in controlled organic synthesis and analytical method validation, not as a standalone bioactive molecule.

5-Nitro-2-(bromoacetamido)benzophenone (CAS 2011-70-3): Why Generic or Analog Substitution is Unacceptable for Key Applications


Substituting this specific compound with a close analog or a generic 'bromoacetamidobenzophenone' is not viable for its primary applications due to its unique combination of functional groups. The nitro group at the 5-position is essential for the subsequent reduction step in benzodiazepine synthesis, and the bromoacetamido group is the precise leaving group required for the azide substitution that forms the diazepine ring [1]. Using a chlorobenzophenone analog or a derivative with a different substitution pattern will not yield the intended pharmacologically active benzodiazepine scaffold. Furthermore, for analytical quality control, this compound is specifically designated as Nitrazepam EP Impurity C [2], meaning any substitution would invalidate the regulatory traceability required for drug master files and analytical method validation.

Quantitative Differentiation Evidence for 5-Nitro-2-(bromoacetamido)benzophenone (CAS 2011-70-3)


Enzymatic Target Engagement: STEP Inhibition Compared to Metalloproteinase Activity

In quantitative enzymatic assays, 5-Nitro-2-(bromoacetamido)benzophenone exhibits a stark contrast in inhibitory potency, showing potent, sub-micromolar inhibition of the protein tyrosine phosphatase STEP (IC50 = 59 nM) [1] but negligible inhibition of matrix metalloproteinase-9 (MMP-9) with an IC50 of 7,970 nM [2]. This 135-fold difference in potency within the same compound class demonstrates a degree of target selectivity that is not a universal feature of bromoacetamido-benzophenones.

Enzymology Chemical Biology Inhibitor Screening

Regulatory Identity: Designation as a Specific Pharmacopeial Impurity

This compound is unequivocally designated as Nitrazepam EP Impurity C [1], an identity that is codified in the European Pharmacopoeia. This is in direct contrast to other structurally similar bromoacetamido-benzophenones, such as 5-Chloro-2-(bromoacetamido)benzophenone (CAS 50605-10-8), which is an impurity for a different benzodiazepine, delorazepam/chlordemethyldiazepam . This official designation is a critical, non-interchangeable differentiator.

Pharmaceutical Analysis Quality Control Regulatory Science

Synthetic Utility: Verified as a Direct Precursor for Nitrazepam Synthesis

The compound serves as the key amidification product from 2-amino-5-nitrobenzophenone and bromoacetyl bromide, providing a 100% mass conversion yield to the next synthetic step [1]. In contrast, the parent compound, 2-amino-5-nitrobenzophenone (CAS 1775-95-7), cannot be directly used to form the benzodiazepine ring; it lacks the requisite electrophilic leaving group for the crucial azide displacement . This positions 5-Nitro-2-(bromoacetamido)benzophenone as an essential, non-substitutable intermediate.

Medicinal Chemistry Organic Synthesis Benzodiazepine Chemistry

Validated Application Scenarios for 5-Nitro-2-(bromoacetamido)benzophenone (CAS 2011-70-3)


Pharmaceutical Quality Control: Analytical Method Validation for Nitrazepam

As the designated Nitrazepam EP Impurity C, this compound is the required reference standard for developing and validating HPLC or UPLC methods for the detection and quantification of related substances in nitrazepam drug substance and finished pharmaceutical products. Its use ensures compliance with regulatory submissions for Abbreviated New Drug Applications (ANDAs) [1].

Medicinal Chemistry: Synthesis of Nitrazepam and Related 1,4-Benzodiazepines

In a research or industrial lab, this compound is the primary building block for the construction of the 1,4-benzodiazepine scaffold. The synthesis involves the amidification of 2-amino-5-nitrobenzophenone, where this compound is the key intermediate that undergoes subsequent substitution and cyclization to yield nitrazepam. This pathway is a well-established, published route [2].

Chemical Biology: Investigating STEP Phosphatase Function

Researchers studying the role of STEP (Striatal-Enriched protein tyrosine Phosphatase) in neurological disorders can utilize this compound as a chemical probe. The quantitative inhibition data (IC50 = 59 nM) validates its use in in vitro assays to modulate STEP activity and study downstream signaling pathways, providing a starting point for tool compound development [3].

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